molecular formula C7H5Cl2I B1461150 4,5-Dichloro-2-iodotoluene CAS No. 1806312-27-5

4,5-Dichloro-2-iodotoluene

Cat. No.: B1461150
CAS No.: 1806312-27-5
M. Wt: 286.92 g/mol
InChI Key: ULUQZAJTVSHBQG-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-iodotoluene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodotoluene typically involves halogenation reactions. One common method is the iodination of 4,5-dichlorotoluene. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the aromatic ring in the presence of a catalyst such as nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted toluenes.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4,5-Dichloro-2-iodotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-iodotoluene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methyl group is converted to other functional groups through the action of oxidizing agents. In coupling reactions, the iodine atom is replaced by other groups through the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    4,5-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain types of reactions.

    2-Iodotoluene: Lacks the chlorine atoms, resulting in different reactivity and applications.

    4-Iodotoluene:

Uniqueness: 4,5-Dichloro-2-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the aromatic ring. This combination of substituents provides a distinct reactivity profile, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1,2-dichloro-4-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQZAJTVSHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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